molecular formula C26H24N2O6S B11978760 ethyl (2E)-2-[3-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-[3-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11978760
M. Wt: 492.5 g/mol
InChI Key: MQFSKYXSXUEZFP-KGENOOAVSA-N
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Description

Ethyl (2E)-2-[3-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[3-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiazoles, and pyrimidines. The reaction conditions may involve:

    Condensation reactions: Using catalysts like piperidine or pyridine.

    Cyclization reactions: Employing reagents such as phosphorus oxychloride (POCl3) or acetic anhydride.

    Esterification: Using ethanol and acid catalysts.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch reactors: For controlled synthesis.

    Continuous flow reactors: For large-scale production.

    Purification techniques: Such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[3-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Using reducing agents such as sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: May yield alcohols or amines.

    Substitution: May yield halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[3-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures.

    Benzylidene derivatives: Compounds with similar benzylidene groups.

    Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups.

Uniqueness

Ethyl (2E)-2-[3-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C26H24N2O6S

Molecular Weight

492.5 g/mol

IUPAC Name

ethyl (2E)-2-[(3-acetyloxyphenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H24N2O6S/c1-5-33-25(31)22-15(2)27-26-28(23(22)18-9-11-19(32-4)12-10-18)24(30)21(35-26)14-17-7-6-8-20(13-17)34-16(3)29/h6-14,23H,5H2,1-4H3/b21-14+

InChI Key

MQFSKYXSXUEZFP-KGENOOAVSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C\C4=CC(=CC=C4)OC(=O)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC(=CC=C4)OC(=O)C)S2)C

Origin of Product

United States

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